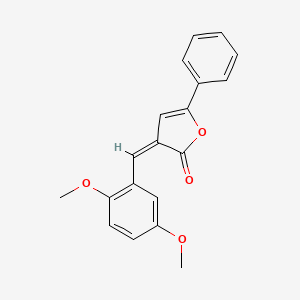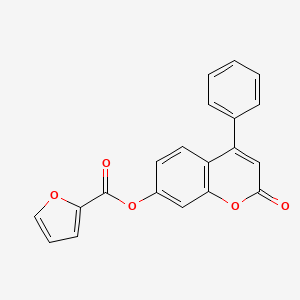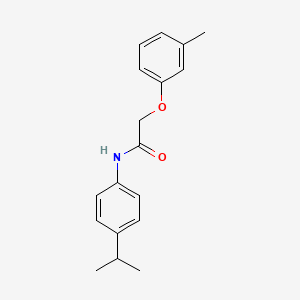
3-(2,5-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furanone derivatives, including compounds similar to 3-(2,5-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone, often involves reactions that yield complex and biologically relevant compounds with high efficiency. For example, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone demonstrates the use of THF solution, characterized by various spectroscopy methods, showcasing the orthorhombic system of the compound and providing insights into the synthetic approach for related furanones (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of furanone derivatives is characterized by their crystal structure and the orientation of phenyl rings almost perpendicular to the planar furanone. Studies like the one on 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone provide detailed crystallographic data, which helps in understanding the steric and electronic configurations crucial for the reactivity and properties of such compounds (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
Furanone derivatives undergo various chemical reactions, highlighting their reactivity and potential for forming biologically active compounds. For instance, the Vilsmeier–Haak reaction offers a method to synthesize β-substituted furans, demonstrating the versatility of furanones in chemical synthesis and the potential to generate compounds with varied biological activities (Геннадий Д. Крапивин et al., 2013).
Physical Properties Analysis
The physical properties of furanone derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in material science and chemistry. The detailed characterization, including FT-IR, UV-Vis, NMR, and X-ray diffraction, of compounds like 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, provides a foundation for understanding the physical properties of similar furanone derivatives (Wang Zhao-yang, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study on "3,4-Dimethoxyfuran" highlighted its increased reactivity compared to furan itself, detailing the synthesis of this compound and various derivatives through experimental procedures. Quantum mechanical calculations revealed enhanced negative partial charge at specific carbon positions, indicating its potential for easy substitution in synthetic chemistry applications (Iten, Hofmann, & Eugster, 1978).
The synthesis and cytotoxicity evaluation of "5-Arylidene-2(5H)-furanone derivatives" against various cancer cell lines demonstrated the potential of these compounds in medicinal chemistry, specifically highlighting the impact of substituents on cytotoxic activity (Bang, Kim, Yun, & Ahn, 2004).
Research on "2,5-Dimethoxy-2,5-dihydrofuran chemistry" presented a new approach to 2(5H)-furanone derivatives, showcasing the utility of dimethoxy-2,5-dihydrofuran as a synthetic equivalent for the preparation of complex and biologically interesting compounds (Garzelli, Samaritani, & Malanga, 2008).
Applications in Material Science
The development of "Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid" demonstrated the synthesis of homopolyesters with varied glycol lengths, leading to materials with distinct structural, thermal, and mechanical properties. This research underscores the versatility of furanone derivatives in creating sustainable materials for packaging and other applications (Guidotti et al., 2020).
A study on "Furanone-containing poly(vinyl alcohol) nanofibers" explored the antimicrobial and cell-adhesion inhibition properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), indicating the potential of furanone derivatives in developing materials with bioactive properties (Gule, de Kwaadsteniet, Cloete, & Klumperman, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3Z)-3-[(2,5-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-16-8-9-17(22-2)14(11-16)10-15-12-18(23-19(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVFMUTWBISRFZ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)
![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)
![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
